N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and methanesulfonamide precursors. One common method involves the reaction of 1,3-benzodioxole with a suitable methylating agent to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in its side chain structure.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines: These compounds also contain the benzodioxole ring but have different functional groups and applications.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE is unique due to its combination of the benzodioxole ring and methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-2-4-14(7-12)10-22(18,19)17-9-13-5-6-15-16(8-13)21-11-20-15/h2-8,17H,9-11H2,1H3 |
InChI Key |
SMRAETXUWRIWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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